5-Hexyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
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Overview
Description
5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the use of hexyl alcohol and dimethyl furanone derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: Substitution reactions can occur at different positions on the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted furanones with different functional groups.
Scientific Research Applications
5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma and used in flavor and fragrance industries.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another furanone derivative with similar chemical properties.
Uniqueness
5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties compared to other furanone derivatives. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Properties
CAS No. |
6066-54-2 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
5-hexyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C12H20O3/c1-4-5-6-7-8-12(14)10(3)9(2)11(13)15-12/h14H,4-8H2,1-3H3 |
InChI Key |
FOFRUZHXHDWQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origin of Product |
United States |
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